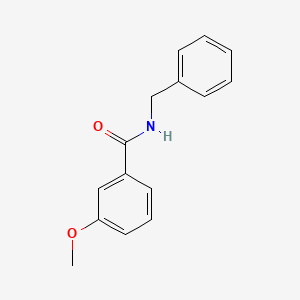

N-benzyl-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(10-14)15(17)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDKNTONPHNFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of N Benzyl 3 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, N-benzyl-4-methoxybenzamide, shows characteristic signals that confirm its structure. rsc.org For N-benzyl-3-methoxybenzamide, one would anticipate a similar pattern, with distinct signals for the aromatic protons on both the benzoyl and benzyl (B1604629) moieties, a singlet for the methoxy (B1213986) group protons, a doublet for the benzylic methylene (B1212753) protons, and a broad singlet for the amide proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the meta-substitution of the methoxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For N-benzyl-4-methoxybenzamide, distinct signals are observed for the carbonyl carbon, the methoxy carbon, the benzylic carbon, and the various aromatic carbons. beilstein-journals.org A similar spectrum would be expected for N-benzyl-3-methoxybenzamide, with the chemical shifts of the aromatic carbons on the benzoyl ring being particularly informative for confirming the 3-methoxy substitution pattern.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for N-benzyl-4-methoxybenzamide beilstein-journals.org

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 167.0 |

| Methoxy (OCH₃) | 3.84 (s, 3H) | 55.5 |

| Benzylic (CH₂) | 4.63 (d, J = 5.6 Hz, 2H) | 44.1 |

| Amide (NH) | 6.35 (s, 1H) | - |

| Aromatic (Ar-H) | 6.93-6.89 (m, 2H), 7.30 (dd, J = 8.4, 3.9 Hz, 1H), 7.35 (d, J = 4.4 Hz, 4H), 7.79-7.73 (m, 2H) | 113.8, 126.7, 127.6, 128.0, 128.8, 128.9, 138.5, 162.3 |

Note: Data is for N-benzyl-4-methoxybenzamide as a representative analogue. The chemical shifts and coupling constants for N-benzyl-3-methoxybenzamide would differ slightly, particularly for the aromatic protons and carbons of the methoxy-substituted ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental composition and molecular formula. For N-benzyl-3-methoxybenzamide, the expected molecular formula is C₁₅H₁₅NO₂.

HRMS analysis of the protonated molecule ([M+H]⁺) would yield a highly accurate mass-to-charge ratio (m/z). The theoretical exact mass of C₁₅H₁₆NO₂⁺ can be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Interactive Data Table: HRMS Data for an Isomer, N-(4-methoxybenzyl)benzamide (C₁₅H₁₅NO₂) beilstein-journals.org

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Ion | [M+H]⁺ |

| Calculated m/z | 242.1175 |

| Found m/z | 242.1170 |

Note: The data presented is for an isomer of N-benzyl-3-methoxybenzamide, which has the same molecular formula and therefore a very similar expected exact mass.

Chromatographic Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for assessing the purity of a chemical compound. An HPLC analysis of a sample of N-benzyl-3-methoxybenzamide would involve injecting the sample onto a chromatographic column and eluting it with a suitable mobile phase. A detector, typically a UV detector, would then measure the absorbance of the eluent over time.

A pure sample of N-benzyl-3-methoxybenzamide would ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. The purity of the sample can be quantified by calculating the area of the main peak as a percentage of the total area of all peaks. While specific HPLC methods for N-benzyl-3-methoxybenzamide are not detailed in the provided search results, the purity of related benzamide (B126) derivatives is often reported to be high, for instance, 97% for 3-methoxybenzamide. chemicalbook.com

Molecular Structure Analyses of Substituted N-benzyl Benzamide Analogues

In these analogues, the molecule typically consists of three planar regions: the two aromatic rings and the amide plane. The relative orientation of these planes is a defining characteristic of the molecular conformation. For example, in both N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the two aryl rings are tilted with respect to each other by approximately 60°. iucr.org This conformation is influenced by intermolecular forces in the crystal lattice, such as N—H⋯O hydrogen bonding and π-stacking interactions between the aromatic rings. iucr.org These interactions are crucial for the stabilization of the crystal packing. iucr.org

Conformational Behavior Studies of Benzamide Derivatives

The conformational behavior of benzamide derivatives, including N-benzyl-3-methoxybenzamide, is of significant interest as it can influence their physical and biological properties. The rotation around the C(O)-N amide bond and the C(O)-aryl bond gives rise to different conformers.

Theoretical and experimental studies on substituted benzamides have shown that they can exist as interconverting cis and trans conformers with respect to the orientation of the carbonyl oxygen and the substituent on the nitrogen. nih.gov In the case of N-substituted benzamides, the planarity of the amide group and the torsional angle between the carbonyl group and the phenyl ring are key conformational parameters. nih.gov For instance, in N-methylbenzamide, the N-methyl group is coplanar with the carbonyl group. nih.gov The presence of substituents on the phenyl ring, such as the 3-methoxy group in N-benzyl-3-methoxybenzamide, can influence the conformational preferences by altering the electronic and steric properties of the molecule. nih.gov The methoxy group can be either planar or orthogonal to the phenyl ring, adding another degree of conformational freedom. nih.gov

Chemical Transformations and Derivatization Strategies of N Benzyl 3 Methoxybenzamide

Reactivity of Methoxy (B1213986) and Benzyl (B1604629) Moieties

The methoxy (-OCH₃) and benzyl (-CH₂Ph) groups in N-benzyl-3-methoxybenzamide exhibit distinct reactivities that can be selectively exploited. Both groups are generally stable, with the methoxy and benzyloxy functionalities showing low reactivity as leaving groups under nucleophilic conditions. nih.gov This stability makes them useful as protecting groups in multi-step syntheses. nih.gov

The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions. Demethylation of the methoxy group to a hydroxyl group can be achieved using strong acids like boron tribromide (BBr₃), which can then open avenues for further functionalization at this position. nih.gov

The benzyl group can be cleaved under various conditions. Catalytic hydrogenation is a common method for the deprotection of benzyl groups. nih.gov For instance, treatment with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst effectively removes the benzyl group. nih.gov Oxidative cleavage is another strategy; for example, p-methoxybenzyl ethers can be cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.org The benzylic position is also susceptible to oxidation.

The following table summarizes the reactivity of these moieties:

| Moiety | Type of Reaction | Reagents/Conditions | Product Functional Group |

| Methoxy | Demethylation | BBr₃ | Phenol |

| Benzyl | Debenzylation (Hydrogenolysis) | H₂, Pd/C | Secondary Amide |

| Benzyl | Debenzylation (Oxidative) | DDQ (for p-methoxybenzyl) | Secondary Amide |

| Benzyl | Benzylic Oxidation | Oxidizing agents | Ketone |

Functional Group Interconversions (e.g., Oxidation, Reduction, Substitution)

The functional groups within N-benzyl-3-methoxybenzamide can undergo a variety of interconversions, enabling the synthesis of a wide array of derivatives.

Oxidation: The benzyl group's methylene (B1212753) (-CH₂-) bridge is a primary site for oxidation. Strong oxidizing agents can convert this group into a ketone. The aromatic rings can also be oxidized under harsh conditions, though this is less common and often leads to ring-opening. In related benzamide (B126) structures, N-isopropyliodobenzamides have been used as catalysts for alcohol oxidation in the presence of a co-oxidant like Oxone®, with methoxy-substituted derivatives showing high reactivity. beilstein-journals.orgelsevierpure.com A study on a related compound, (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide, suggests that it can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide. evitachem.com

Reduction: The amide functionality is generally resistant to reduction but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield N-(3-methoxybenzyl)benzylamine. The aromatic rings can also be reduced under catalytic hydrogenation at high pressures and temperatures, though this typically requires forcing conditions. For the related (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide, reduction with sodium borohydride (B1222165) or lithium aluminum hydride has been noted. evitachem.com

Substitution: Nucleophilic substitution can occur at the methoxy group, although it generally requires activation. evitachem.com For instance, conversion of the methoxy group to a better leaving group could facilitate its displacement by various nucleophiles. Electrophilic aromatic substitution on the benzoyl ring is directed by the methoxy group to the positions ortho and para to it.

A summary of potential functional group interconversions is provided in the table below:

| Reaction Type | Reagent Examples | Resulting Functional Group |

| Oxidation of Benzyl CH₂ | Potassium permanganate, Hydrogen peroxide | Ketone |

| Reduction of Amide | Lithium aluminum hydride (LiAlH₄) | Secondary Amine |

| Nucleophilic Substitution of Methoxy Group | Requires activation, then nucleophile | Varies with nucleophile |

Synthesis of Novel Benzamide Derivatives via N-substitution

The nitrogen atom of the amide group in N-benzyl-3-methoxybenzamide can serve as a point of further substitution, leading to a diverse range of tertiary amides. While direct N-alkylation of a secondary amide can be challenging, debenzylation to the corresponding secondary amide, 3-methoxybenzamide, would provide a precursor for various N-substitution reactions.

The synthesis of N-substituted benzamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.netresearchgate.net For instance, a variety of N-substituted benzimidazole (B57391) derivatives have been synthesized, some bearing methoxy groups on the phenyl ring, to investigate their biological activities. nih.gov The synthesis of novel N-substituted aminobenzamide scaffolds has also been explored for their potential as enzyme inhibitors.

General approaches to N-substitution of a benzamide core often involve the coupling of a benzoic acid derivative with a primary or secondary amine using coupling agents, or the reaction of a benzoyl chloride with an amine. Starting from a debenzylated 3-methoxybenzamide, N-alkylation or N-arylation could be achieved under appropriate basic conditions with a suitable electrophile.

Cyclization Reactions Involving Benzamide Scaffolds

The benzamide scaffold is a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions. Intramolecular cyclization of N-methoxybenzamides has been reported in the presence of triflimides. researchgate.net While this specific example involves an N-methoxy group, it highlights the potential for cyclization reactions involving the amide nitrogen and the aromatic ring.

Rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate has been used to synthesize unsubstituted 3-methyleneisoindolin-1-ones. researchgate.net This demonstrates a modern approach to constructing fused ring systems from benzamide precursors. Furthermore, cyclization cascades initiated by the addition of radicals to N-(arylsulfonyl)acrylamides can lead to highly functionalized heterocyclic scaffolds. nih.gov These strategies could potentially be adapted for N-benzyl-3-methoxybenzamide or its derivatives to create complex, polycyclic structures.

Incorporation of N-benzyl-3-methoxybenzamide as a Building Block in Complex Molecular Architectures

N-benzyl-3-methoxybenzamide and its derivatives can serve as valuable building blocks or synthons in the construction of more complex molecular architectures. The term "building block" in chemistry refers to molecules that can be combined to create more intricate structures. evitachem.com The distinct reactive sites on N-benzyl-3-methoxybenzamide allow for its stepwise incorporation into larger molecules.

Biological Activity and Mechanistic Pharmacology of N Benzyl 3 Methoxybenzamide Analogues

Enzyme Inhibition Studies

Cholinesterase (AChE and BChE) Inhibitory Mechanisms

N-benzyl-3-methoxybenzamide analogues have been investigated as inhibitors of cholinesterases, enzymes pivotal in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.

Several studies have highlighted the potential of N-benzyl benzamide (B126) derivatives as potent cholinesterase inhibitors. For instance, a series of these compounds demonstrated selective sub-nanomolar inhibition against BChE, with IC50 values ranging from picomolar to nanomolar concentrations nih.gov. The inhibitory effect was confirmed to be a result of direct binding to BChE nih.gov. One notable compound from this series, S11-1014, along with S11-1033, showed therapeutic effects in a model of cognitive impairment, comparable to the established drug rivastigmine (B141) nih.govnih.gov.

Another analogue, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), was found to be a potent inhibitor of AChE with an IC50 value of 0.056 µM, which is comparable to the well-known AChE inhibitor, donepezil (B133215) (IC50 = 0.046 µM) nih.govresearchgate.net. Furthermore, some N-benzyl benzamide derivatives have been identified as dual inhibitors of both AChE and BChE nih.govresearchgate.net. For example, one such compound exhibited an IC50 of 1.47 µM for AChE and 11.40 µM for BChE nih.govresearchgate.net. The binding of these inhibitors is thought to occur at the peripheral anionic site of AChE nih.gov.

Table 1: Cholinesterase Inhibitory Activity of N-benzyl-3-methoxybenzamide Analogues

| Compound/Analogue | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | Donepezil | 0.046 µM |

| N-benzyl benzamide analogue II | AChE | 1.47 µM | - | - |

| N-benzyl benzamide analogue II | BChE | 11.40 µM | - | - |

| N-benzyl benzamide analogue III | BChE | 0.08 nM | - | - |

| N-benzyl benzamide analogue IV | BChE | 0.039 nM | - | - |

| Compound 3m | BChE | 1.03 ± 0.011 µM | - | - |

| Compound 3m | AChE | 4.26 ± 0.13 µM | - | - |

β-Secretase (BACE1) Inhibitory Activity

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Consequently, the inhibition of BACE1 is a primary therapeutic target. Analogues of N-benzyl-3-methoxybenzamide have been evaluated for their BACE1 inhibitory potential.

The compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide), which showed potent AChE inhibition, was also the most active against BACE1 among the tested compounds, with an IC50 value of 9.01 µM nih.govresearchgate.net. For comparison, the natural flavonoid quercetin, a known BACE1 inhibitor, has an IC50 of 4.89 µM nih.govresearchgate.net. The inhibitory activities of other synthesized benzamides against BACE1 ranged from 9.01 to 87.31 μM researchgate.net. These findings suggest that the N-benzyl-3-methoxybenzamide scaffold can be a starting point for developing dual inhibitors of both cholinesterases and BACE1.

Table 2: BACE1 Inhibitory Activity of N-benzyl-3-methoxybenzamide Analogues

| Compound/Analogue | IC50 Value (BACE1) | Reference Compound | Reference IC50 |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 µM | Quercetin | 4.89 µM |

| Other Benzamide Analogues | 9.01 - 87.31 µM | - | - |

ADP-ribosyltransferase (ADPRT) Modulation and FtsZ Targeting

3-Methoxybenzamide (3-MBA), a structural component of the titular compound, is a known inhibitor of ADP-ribosyltransferase (ADPRT) nih.gov. This enzyme is involved in post-translational modification of proteins. Research has shown that 3-MBA can inhibit cell division in bacteria, such as Bacillus subtilis, by targeting the FtsZ protein, a key component of the bacterial cell division machinery nih.gov.

Inhibition of FtsZ function by 3-MBA leads to cell filamentation and eventual lysis nih.gov. It is proposed that 3-MBA may directly or indirectly alter the ability of FtsZ to bind or hydrolyze GTP, which is essential for its polymerization and the formation of the Z-ring required for cell division nih.gov. While the direct ADP-ribosylation of FtsZ has not been definitively proven, the genetic evidence from 3-MBA-resistant mutants points to the FtsZ system as the primary target nih.gov. More recent studies have identified N- or O-(alkylphenyl)benzamides as weak binders to the allosteric site of FtsZ, with KD values around 0.2 mM x-mol.com. One such compound with a methylamino linker was shown to inhibit B. subtilis cell division and induce a filamentous phenotype x-mol.com.

Kinase Inhibition

The benzamide scaffold is also found in molecules designed as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling and proliferation. A study on ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides revealed their potential as multi-kinase inhibitors nih.gov.

One particular analogue, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide, demonstrated significant activity against the HCT116 colon cancer cell line with an IC50 of 0.97 μM and the HL60 leukemia cell line with an IC50 of 2.84 μM nih.gov. Kinase profiling of this compound showed that while it did not affect Src kinase, it had a notable impact on members of the Src family of kinases (SFK), including Yes, Hck, Fyn, Lck, and Lyn nih.gov. Furthermore, it caused a profound downregulation of Erk1/2 nih.gov. These findings suggest that structural modifications to the N-benzylbenzamide core can shift the kinase inhibitory profile, offering a strategy for developing targeted anticancer agents.

Table 3: Antiproliferative and Kinase Inhibitory Profile of an N-benzylbenzamide Analogue

| Compound | Cell Line | IC50 Value | Affected Kinases |

|---|---|---|---|

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide | HCT116 | 0.97 µM | Yes, Hck, Fyn, Lck, Lyn, Erk1/2 |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide | HL60 | 2.84 µM | Yes, Hck, Fyn, Lck, Lyn, Erk1/2 |

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. This mechanism is targeted for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

A study focused on 3-(cyclopentyloxy)-4-methoxybenzamides, which are structurally related to N-benzyl-3-methoxybenzamide, identified them as potent and selective inhibitors of PDE4 nih.gov. These compounds were designed based on the structure of the known PDE4 inhibitor, rolipram. One of the most potent compounds in this series, 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, showed exceptional potency in inhibiting PDE IV and in preventing histamine-induced bronchospasm in animal models, indicating its therapeutic potential for asthma nih.gov.

USP7 Negative Modulation

Ubiquitin-specific-processing protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various oncoproteins, making it an attractive target for cancer therapy. Research into N-benzyl derivatives has led to the discovery of potent USP7 inhibitors.

A series of N-benzyl piperidinol derivatives were designed and evaluated for their USP7 inhibitory activity nih.gov. One of the most potent compounds, L55, was identified as a highly selective and potent USP7 inhibitor with an IC50 of 40.8 nM and a KD of 78.3 nM nih.gov. This compound exhibited strong antitumor activity against prostate cancer (LNCaP, IC50 = 29.6 nM) and leukemia (RS4;11, IC50 = 41.6 nM) cell lines nih.gov. The mechanism of action involves the dose-dependent reduction of MDM2 and DNMT1 protein levels and an increase in the levels of p53 and p21, which are key regulators of cell cycle and apoptosis nih.gov.

Plasmodium Protease Inhibition

While research into the direct inhibition of Plasmodium proteases by N-benzyl-3-methoxybenzamide analogues is not extensively documented in publicly available literature, the broader class of benzamide derivatives has been investigated for antiplasmodial activity. For instance, studies on p-substituted benzyl (B1604629) thiazinoquinone derivatives have demonstrated activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum in the micromolar range nih.gov. This suggests that the benzamide scaffold could serve as a starting point for the design of novel plasmodial protease inhibitors. However, specific data on N-benzyl-3-methoxybenzamide analogues directly targeting these proteases remains an area for future investigation. One study reported that (1)-N-benzyl-1, 10-phenantrolinium iodide was the most potent in a series of 1,10-phenanthroline (B135089) derivatives with in vivo antiplasmodial activity, showing a 50% effective dose (ED50) ranging from 2.08 to 50.93 mg/kg of body weight researchgate.net.

PCSK9 Inhibitory Activity

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, and its inhibition is a validated strategy for lowering low-density lipoprotein (LDL) cholesterol. Research has identified that certain benzamide derivatives can inhibit the expression of the PCSK9 gene. A study on marine-derived compounds and their synthetic analogues found that N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide was able to inhibit PCSK9 gene expression semanticscholar.org. This finding highlights the potential of the methoxybenzamide scaffold, a core component of the subject compound, in the development of novel PCSK9 inhibitors. Further structure-activity relationship (SAR) studies are needed to explore the potential of N-benzyl-3-methoxybenzamide analogues in this therapeutic area.

Receptor Binding and Modulation

Dopamine (B1211576) Receptor (D2, D3, D4) Antagonism and Selectivity

A significant area of investigation for N-benzyl-3-methoxybenzamide analogues has been their interaction with dopamine receptors, particularly the D2, D3, and D4 subtypes, which are important targets for antipsychotic medications. A study on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that these compounds exhibit high affinity for D3 and D4 receptors with a degree of selectivity over the D2 receptor.

One notable analogue, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, demonstrated high affinity for both D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively drugbank.com. This compound exhibited a 110-fold selectivity for the D4 receptor over the D2 receptor and a 10-fold preference for the D3 receptor over the D2 receptor drugbank.com. The N-substituent on the pyrrolidinyl group was found to play a crucial role in the affinity and selectivity for these receptor subtypes drugbank.comresearchgate.net.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity | D3/D2 Selectivity |

| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | 230 | 21 | 2.1 | 110 | 10 |

Data sourced from Ohmori et al. (1996) drugbank.com.

These findings underscore the potential of N-benzyl-3-methoxybenzamide analogues as scaffolds for developing selective dopamine receptor antagonists for the treatment of neuropsychiatric disorders.

Androgen Receptor (AR) Targeting

The androgen receptor is a critical target in the treatment of prostate cancer. While the direct interaction of N-benzyl-3-methoxybenzamide with the androgen receptor has not been specifically reported, the broader class of benzimidazole (B57391) derivatives has been explored for AR targeting. One study focused on the development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives that target the binding function 3 (BF3) site of the androgen receptor, an allosteric site that can modulate coactivator binding . Although this research does not directly involve N-benzyl-3-methoxybenzamide, it points to the potential of related heterocyclic structures to interact with the androgen receptor. Further investigation is required to determine if N-benzyl-3-methoxybenzamide or its analogues possess any affinity for the androgen receptor.

Antimicrobial Activity Investigations

Several studies have explored the antimicrobial properties of N-benzylbenzamide analogues, revealing a range of antibacterial and antifungal activities.

N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and evaluated for their in vitro antimicrobial activity. Certain derivatives, such as N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides, showed activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL researchgate.netnih.gov. Another study on synthetic benzyl bromides, which can be considered precursors or structural analogues, demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi nih.gov. For example, one benzyl bromide derivative showed an MIC of 0.25 mg/mL against Candida albicans nih.gov.

More recently, N-(4-halobenzyl)amides were synthesized and tested against Candida species. One compound, in particular, exhibited a stronger antifungal activity against C. krusei (MIC = 7.8 µg/mL) than the standard drug fluconazole (B54011) mdpi.com.

| Compound Class/Derivative | Microorganism | MIC |

| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide | Bacillus subtilis | 12.5 µg/mL |

| Benzyl bromide derivative (1a) | Candida albicans | 0.25 mg/mL |

| Benzyl bromide derivative (1a) | Staphylococcus aureus | 1 mg/mL |

| Benzyl bromide derivative (1c) | Streptococcus pyogenes | 0.5 mg/mL |

| N-(4-halobenzyl)amide (Compound 16) | Candida krusei | 7.8 µg/mL |

Data compiled from multiple sources researchgate.netnih.govnih.govmdpi.com.

These findings indicate that the N-benzylbenzamide scaffold is a promising framework for the development of novel antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of benzamide derivatives has been an area of active research. Studies have shown that certain N-substituted benzamides can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) semanticscholar.org. The mechanism for this is thought to involve the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response semanticscholar.org.

A study on N-benzyl linoleamide (B162930) analogues, which share the N-benzylamide core structure, demonstrated their ability to inhibit NF-κB production in brain cell lines with IC50 values in the low micromolar to nanomolar range researchgate.netresearchgate.net. One of the most active analogues, N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamide, exhibited IC50 values for NF-κB inhibition as low as 0.01 µM in C8-D1A and Neuro-2a cell lines researchgate.net. These compounds were also found to be activators of the Nrf2 pathway, which is involved in the antioxidant response researchgate.netresearchgate.net.

Furthermore, the conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol, which features a methoxy-substituted benzyl moiety, has been shown to enhance their anti-inflammatory activity and improve their cyclooxygenase-2 (COX-2) selectivity mdpi.com. This suggests that the methoxybenzyl group may contribute favorably to the anti-inflammatory profile of these compounds.

| Compound | Cell Line | NF-κB Inhibition IC50 (µM) |

| N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamide | C8-D1A | 0.01 ± 0.01 |

| N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamide | Neuro-2a | 0.01 ± 0.01 |

| N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamide | EOC 13.31 | 0.02 ± 0.01 |

| N-benzyl linoleamide analogue (Compound 3) | C8-D1A, Neuro-2a, EOC 13.31 | 8.15 - 8.19 |

Data sourced from Chiriboga et al. (2020) researchgate.netresearchgate.net.

These results highlight the potential of N-benzyl-3-methoxybenzamide analogues as a source of new anti-inflammatory agents, possibly acting through the modulation of the NF-κB and Nrf2 signaling pathways.

Anticancer Potential and Related Mechanisms

N-benzylbenzamide analogues have emerged as a promising class of compounds in oncology research, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.

A series of novel N-benzylbenzamide derivatives were identified as potent tubulin polymerization inhibitors. researchgate.netnih.gov One particular compound, 20b , showed significant antiproliferative activities with IC₅₀ values between 12 and 27 nM against several cancer cell lines. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. researchgate.netnih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, induction of apoptosis, and potent anti-vascular activity. researchgate.net A water-soluble prodrug, the disodium (B8443419) phosphate (B84403) 20b-P , also demonstrated significant tumor growth inhibition in a liver cancer cell mouse model without notable toxicity. nih.gov Another derivative, 12d , was found to be a highly potent agent with IC₅₀ values ranging from 0.028 to 0.087 µM against four cancer lines, also functioning by inhibiting tubulin polymerization. researchgate.net

In the context of triple-negative breast cancer (TNBC), N-benzyl-2-fluorobenzamide derivatives have been developed as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3). nih.gov The compound 38 from this series displayed IC₅₀ values of 20.34 nM against EGFR and 1.09 μM against HDAC3. nih.gov This dual inhibition led to superior anti-proliferative activity against MDA-MB-231 cells (IC₅₀ = 1.98 μM), significantly inhibiting cell migration and inducing late-stage apoptosis. nih.gov Molecular modeling suggests the 2-fluorobenzamide (B1203369) portion of the molecule interacts with the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR. nih.gov

Furthermore, other N-benzylbenzamide derivatives have shown potential in modulating autophagy and mTORC1 activity in pancreatic cancer cells. nih.gov Guided by antiproliferative activity in MIA PaCa-2 cells, preliminary studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that selected compounds had submicromolar antiproliferative effects. nih.gov These compounds were found to reduce mTORC1 activity and disrupt autophagic flux, suggesting a novel mechanism of action for this class of anticancer agents. nih.gov

| Compound | Target/Mechanism | Cancer Cell Line(s) | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Compound 20b | Tubulin Polymerization Inhibitor (Colchicine Site) | Various cancer cell lines | 12 - 27 nM | nih.gov |

| Compound 12d | Tubulin Polymerization Inhibitor | Four cancer lines | 0.028 - 0.087 µM | researchgate.net |

| Compound 38 | Dual EGFR/HDAC3 Inhibitor | MDA-MB-231 (TNBC) | 1.98 µM (antiproliferative) | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 Inhibition / Autophagy Modulation | MIA PaCa-2 (Pancreatic) | Submicromolar | nih.gov |

Neuroprotective and Cognitive Enhancing Effects

Derivatives of the N-benzyl benzamide scaffold have been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease, and for providing neuroprotection against ischemic brain injury.

A series of N-benzyl benzamide derivatives were identified as highly selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme whose activity increases in the brain during the progression of Alzheimer's disease. acs.orgnih.govresearchgate.net Certain compounds, such as S11-1014 and S11-1033 , exhibited exceptionally strong inhibitory effects on BChE, with IC₅₀ values of 0.08 nM and 0.039 nM, respectively. researchgate.net These compounds demonstrated neuroprotective effects in an oxidative damage model and showed a marked therapeutic effect against cognitive impairment in an animal model, comparable to the established drug rivastigmine. acs.orgnih.gov The inhibitory action was confirmed to be a result of direct binding to BChE. nih.gov

In the area of ischemic stroke, benzyloxy benzamide derivatives have been developed as potent neuroprotective agents. nih.gov The mechanism of action involves the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which plays a key role in neuronal damage following a stroke. nih.govwestminster.ac.uk A lead compound, 29 (LY836) , emerged from structure-activity relationship studies with improved neuroprotective activity in primary cortical neurons subjected to glutamate-induced damage. nih.gov This compound was shown to significantly block the PSD95-nNOS association and exhibited powerful therapeutic effects in a rat model of middle cerebral artery occlusion, reducing infarct size and neurological deficits. nih.gov

Another line of research identified a novel macamide, N-benzyl eicosapentaenamide (NB-EPA) , which demonstrated a neuroprotective role in a model of neonatal hypoxic-ischemic brain injury. nih.gov Treatment with NB-EPA significantly reduced the size of cerebral infarction and improved neurobehavioral outcomes. The protective mechanism involves the inhibition of neuronal apoptosis by suppressing the p53-PUMA signaling pathway and enhancing neuronal cell survival through the activation of phosphorylated AKT signaling. nih.gov

| Compound/Analogue Class | Target/Mechanism | Potential Application | Key Findings | Source |

|---|---|---|---|---|

| S11-1014 / S11-1033 | Selective Butyrylcholinesterase (BChE) Inhibition | Alzheimer's Disease | IC₅₀ values of 0.08 nM and 0.039 nM, respectively. | researchgate.net |

| Compound 29 (LY836) | Disruption of PSD95-nNOS PPI | Ischemic Stroke | Reduces infarct size and neurological deficits in MCAO rat model. | nih.gov |

| N-benzyl eicosapentaenamide (NB-EPA) | Suppression of p53-PUMA pathway; Activation of AKT signaling | Neonatal Hypoxic-Ischemic Brain Injury | Alleviates cerebral infarction and improves neurobehavioral disorders. | nih.gov |

Herbicide Activity and Bleaching Mechanisms

N-benzylbenzamide analogues have been identified as a novel class of herbicides that induce a characteristic bleaching effect in treated plants. nih.gov This herbicidal action is primarily due to the inhibition of pigment synthesis, specifically carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. google.comwipo.int

Research into N-benzyl-2-methoxybenzamides revealed that the methoxy (B1213986) group at the 2-position of the benzoyl moiety is critical for herbicidal activity. nih.gov Structure-activity relationship (SAR) studies showed that small substituents at the meta- or para-position of the benzylamine (B48309) ring were also beneficial. Compounds 4 , 43 , and 44 from this series demonstrated 100% inhibition against weeds like Abutilon theophrasti and Amaranthus retroflexus at an application rate of 150 g a.i. ha⁻¹. nih.gov

The mechanism of action for some of these bleaching herbicides involves targeting the biosynthesis pathway of plastoquinone (B1678516) (PQ). researchgate.net For example, N-benzyl-2-methoxy-5-propargyloxybenzoamides were found to decrease the levels of both β-carotene and plastoquinone in treated plants. The bleaching effect could be reversed by the application of homogentisic acid (HGA), a precursor of plastoquinone, indicating that these compounds indirectly interfere with carotenoid biosynthesis by blocking PQ production. researchgate.net

Other related structures, such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, have also been designed as bleaching herbicides. nih.govresearchgate.net One such compound, I-05 , displayed excellent postemergence herbicidal activity and caused bleaching symptoms. nih.gov While I-05 itself did not inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), its isoxazole (B147169) ring-opening product, II-05 , was found to be an effective HPPD inhibitor with an EC₅₀ value of 1.05 μM. nih.govresearchgate.net HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, and its inhibition leads to the depletion of carotenoids and subsequent bleaching of plant tissues. These N-benzylbenzamide compounds are effective against a wide range of weeds and can control those resistant to other common herbicide classes like ALS, PSII, ACCase, and EPSP inhibitors. google.com

| Compound/Analogue Class | Mechanism | Target Weeds | Efficacy | Source |

|---|---|---|---|---|

| N-benzyl-2-methoxybenzamides (Compounds 4, 43, 44) | Bleaching (Pigment Synthesis Inhibition) | Abutilon theophrasti, Amaranthus retroflexus | 100% inhibition at 150 g a.i. ha⁻¹ | nih.gov |

| N-benzyl-2-methoxy-5-propargyloxybenzoamides | Inhibition of Plastoquinone & β-carotene biosynthesis | Not specified | Bleaching effect reversed by homogentisic acid. | researchgate.net |

| I-05 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide) | Prodrug for HPPD inhibitor (II-05) | Echinochloa crusgalli, Abutilon theophrasti | Excellent postemergence activity at 150 g/ha. | nih.govresearchgate.net |

Structure Activity Relationship Sar Investigations of N Benzyl 3 Methoxybenzamide Derivatives

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity

Modifications to the N-benzyl portion of N-benzyl-3-methoxybenzamide derivatives have a significant impact on their biological activity. Studies on related N-benzyl benzamide (B126) scaffolds have shown that this region of the molecule is crucial for binding affinity and potency.

In a series of N-benzyl benzamide derivatives investigated as butyrylcholinesterase (BChE) inhibitors, the nature and substitution pattern of the benzyl ring were found to be key determinants of inhibitory potency. researchgate.netnih.gov Similarly, research on N-benzyl phenethylamines as 5-HT2A/2C agonists revealed that N-benzyl substitution significantly increases both binding affinity and functional activity at these receptors. nih.gov

For anticonvulsant analogs like (R)-N-benzyl 2-acetamido-3-methoxypropionamide, structure-activity relationship studies have demonstrated that the 4'-position of the benzylamide moiety can accommodate nonbulky, hydrophobic groups while retaining pronounced activity. researchgate.netscilit.comnih.gov Specific substitutions have been shown to enhance efficacy. For instance, incorporating a 3-fluorophenoxymethyl group at the 4'-position of the N-benzylamide site resulted in a roughly four-fold increase in anticonvulsant activity. researchgate.net Conversely, the introduction of electron-donating groups on the benzyl ring led to a loss of activity, whereas electron-withdrawing groups helped retain it. researchgate.net

These findings suggest that the benzyl moiety is involved in critical interactions with biological targets and that its electronic and steric properties can be fine-tuned to optimize pharmacological effects.

Table 1: Impact of Benzyl Moiety Substitutions on Anticonvulsant Activity of an Analog Data derived from studies on (R)-N'-benzyl 2-amino-3-methoxypropionamide derivatives.

| Substituent at 4'-position of N-benzylamide | Effect on Anticonvulsant Activity | Reference |

| Unsubstituted | Baseline Activity | researchgate.net |

| Electron-donating groups | Loss of activity | researchgate.net |

| Electron-withdrawing groups | Activity retained | researchgate.net |

| 3-Fluorophenoxymethyl | ~4-fold increase in activity | researchgate.net |

| Nonbulky, hydrophobic groups | Pronounced activity retained | researchgate.netscilit.comnih.gov |

Role of Methoxy (B1213986) Group Position and Substitution Patterns

The position and substitution pattern of the methoxy group on the benzamide ring are critical for determining the biological activity profile of these derivatives. The "3-methoxy" specification in the parent compound places this electron-donating group at a key position, influencing the electronic distribution of the aromatic ring and its interaction with target proteins.

Studies on various benzamide derivatives have consistently shown that the number and location of methoxy and/or hydroxyl groups strongly influence their biological effects, including antiproliferative and antioxidant activities. nih.govmdpi.com For instance, in a series of novel N-substituted benzimidazole (B57391) carboxamides, the specific arrangement of methoxy and hydroxyl groups on the phenyl ring was a determining factor for their activity against cancer cell lines and their antioxidant capacity. nih.govmdpi.com

Table 2: Influence of Methoxy/Hydroxy Substitution on Biological Activity of Benzamide Derivatives

| Compound/Derivative Type | Substitution Pattern | Observed Biological Effect | Reference |

| N-substituted benzimidazole carboxamides | Variable methoxy/hydroxy groups | Strong impact on antiproliferative and antioxidant activity | nih.govmdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 3-methoxybenzamide dimer | Potent AChE and BACE1 inhibition | researchgate.net |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | 3-methoxy on benzamide, 3-hydroxy on N-phenyl | Synthesized for structural and polymorphism studies | mdpi.comresearchgate.net |

| KOR Ligand Derivative | 3-methoxyphenyl | Potent KOR affinity for both parent and O-demethyl metabolite | nih.gov |

Influence of Amide Linkage Modifications

The amide bond is a cornerstone of the N-benzyl-3-methoxybenzamide structure, providing conformational rigidity and hydrogen bonding capabilities (both donor and acceptor). sci-hub.se However, its susceptibility to hydrolysis in vivo has led researchers to explore bioisosteric replacements to enhance metabolic stability and other pharmacokinetic properties. researchgate.netdrughunter.com

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a well-established strategy in medicinal chemistry. sci-hub.seresearchgate.netu-tokyo.ac.jp For the amide group, several replacements have been investigated:

Thioamides and Selenoamides: Replacing the amide oxygen with sulfur (thioamide) or selenium (selenoamide) preserves the planar geometry. In studies on benzamide analogs as anthelmintics, these modifications were the only variations that retained significant activity, highlighting the importance of the amide geometry. nih.gov The thioamide was found to be potent, though slightly less so than the parent amide, while the selenoamide exhibited comparable potency. nih.gov

Heterocyclic Rings: Rings such as triazoles, oxadiazoles, and imidazoles are common non-classical bioisosteres that can mimic the hydrogen bonding properties of the amide bond while being metabolically more stable. drughunter.comu-tokyo.ac.jpnih.gov

Other Replacements: In specific anthelmintic benzamide series, N-alkylamides and sulfonamides showed no significant activity, while ureas and N-methylthioamides gave a partial reduction in motility. nih.gov

These studies underscore that while the amide linkage is a critical pharmacophoric element, it can be successfully replaced by other functional groups that maintain its key geometric and electronic features, potentially leading to compounds with improved drug-like properties. nih.gov

Table 3: Activity of Amide Bond Bioisosteres in Benzamide Analogs Data derived from studies on benzamide anthelmintics.

| Amide Bioisostere | Relative Biological Activity | Reference |

| Thioamide | Retained high activity (92% motility reduction) | nih.gov |

| Selenoamide | Retained high activity (100% motility reduction) | nih.gov |

| N-methylthioamide | Moderate activity (~59% motility reduction) | nih.gov |

| Urea | Moderate activity (~47% motility reduction) | nih.gov |

| N-alkylamides | No significant activity | nih.gov |

| Sulfonamide | No significant activity | nih.gov |

| Triazole | Recognized non-classical bioisostere | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and it plays a pivotal role in the activity of chiral N-benzyl-3-methoxybenzamide derivatives. When a molecule contains one or more chiral centers, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological potencies and efficacies.

This principle is clearly demonstrated by the anticonvulsant drug Lacosamide, which is specifically the (R)-enantiomer of N-benzyl 2-acetamido-3-methoxypropionamide. researchgate.netscilit.comnih.gov Its biological activity is highly dependent on this specific configuration, implying a stereospecific interaction with its biological target, believed to be the slow-inactivated state of voltage-gated sodium channels. researchgate.net

While direct stereochemical studies on N-benzyl-3-methoxybenzamide itself are limited in the provided context, research on other chiral molecules reinforces the importance of this factor. For example, studies on isomers of 3-Br-acivicin, an antimalarial agent, showed that only the (5S, αS) isomers displayed significant activity. mdpi.com This stereoselectivity was attributed not only to target binding but also to uptake by stereoselective L-amino acid transport systems. mdpi.com This suggests that for any chiral derivative of N-benzyl-3-methoxybenzamide, the biological activity is likely to reside predominantly in one stereoisomer, as its specific three-dimensional arrangement is crucial for optimal interaction with transporters, metabolic enzymes, and the ultimate pharmacological target.

Specific Functional Group Contributions to Pharmacological Profiles

N-Benzyl Group: This hydrophobic moiety is critical for target engagement. As discussed, substitutions on the benzyl ring can modulate binding affinity and activity, suggesting it fits into a specific pocket on the target protein. researchgate.netscilit.comnih.gov In some contexts, it provides a scaffold for adding further substituents to explore larger binding sites. researchgate.net

Methoxy Group: The 3-methoxy group acts as an electron-donating group and a hydrogen bond acceptor. Its position influences the electronic character of the benzamide ring and can be crucial for orienting the molecule within a binding site. nih.govontosight.ai Its presence also affects the compound's lipophilicity and metabolic profile. ontosight.ai

Amide Linkage: This central linker is vital for the structural integrity of the molecule. It provides a rigid planar unit and possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are often essential for anchoring the molecule to its biological target. u-tokyo.ac.jpnih.gov Its replacement with bioisosteres like thioamides demonstrates that while the connection is crucial, its exact atomic composition can be varied to improve properties like metabolic stability. nih.gov

Together, these functional groups create a specific pharmacophore that is responsible for the observed biological activities, from anticonvulsant effects in related analogs to potent enzyme inhibition. researchgate.netresearchgate.net The interplay between the steric, electronic, and hydrophobic properties of these groups dictates the molecule's affinity, selectivity, and ultimate pharmacological response.

Computational Chemistry and Molecular Modeling Studies of N Benzyl 3 Methoxybenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzyl-3-methoxybenzamide, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Studies on similar benzamide (B126) derivatives have demonstrated the utility of molecular docking in predicting binding modes and affinities. For instance, docking studies of various benzamide derivatives have been performed to understand their interactions with targets like DNA gyrase and integrins, which are crucial in anticancer research researchgate.netdergipark.org.tr. These simulations typically reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the stability of the ligand-protein complex nih.gov.

For N-benzyl-3-methoxybenzamide, a hypothetical docking study against a potential target would involve preparing the 3D structure of the compound and the receptor. The docking algorithm would then explore various conformations of the ligand within the binding site of the receptor, scoring them based on a force field. The results would provide a binding energy value (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting the crucial amino acid residues involved in the interaction. While specific docking studies on N-benzyl-3-methoxybenzamide are not extensively reported in the provided context, the methodology remains a cornerstone for predicting its biological targets.

Table 1: Illustrative Molecular Docking Results for Benzamide Derivatives Against Various Targets

| Compound Class | Target Protein | Key Interacting Residues (Hypothetical) | Binding Affinity (kcal/mol) (Illustrative) |

| Benzamide Derivatives | DNA Gyrase | Asp73, Gly77, Ile78 | -8.5 |

| Benzamide Derivatives | Integrin α5β1 | Arg218, Tyr178, Ser121 | -7.7 |

| 3-Methoxy Flavone Derivatives | Estrogen Receptor Alpha (ER-α) | Leu384, Arg394, Glu353 | -10.1 |

| 3-Methoxy Flavone Derivatives | Epidermal Growth Factor Receptor (EGFR) | Leu718, Thr790, Asp855 | -9.8 |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex and observing any conformational changes in the ligand or the protein upon binding.

An MD simulation of the N-benzyl-3-methoxybenzamide-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions). The simulation would then calculate the forces between atoms and their subsequent movements over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in its initial pose.

Conformational Changes: MD simulations can show how the protein structure might adapt to the presence of the ligand, or how the ligand itself might change its conformation to achieve a more favorable binding mode.

Binding Free Energy: Advanced techniques like MM-PBSA and MM-GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of the binding affinity than docking scores alone nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities wikipedia.orgnih.govjocpr.com. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

A 3D-QSAR study on a series of N-benzylbenzamide derivatives as melanogenesis inhibitors provides a relevant example researchgate.net. In this study, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with biological activity. For instance, the contour maps might indicate that a bulky substituent at a particular position on the benzyl (B1604629) ring would increase activity, while an electron-withdrawing group on the benzamide ring might decrease it researchgate.net.

For N-benzyl-3-methoxybenzamide, a QSAR model could be developed using a dataset of similar compounds with known activities against a specific target. The model would use various molecular descriptors (e.g., physicochemical properties, topological indices) to build a predictive equation. A statistically robust QSAR model could then be used to predict the activity of N-benzyl-3-methoxybenzamide and guide the design of more potent analogs.

Table 2: Key Parameters in a Typical 3D-QSAR Study

| Parameter | Description | Typical Value for a Good Model |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Standard Error of Prediction (SEP) | The root mean square error of the predictions for a test set. | As low as possible |

| F-statistic | A measure of the statistical significance of the model. | High value |

Elucidation of Putative Mechanism of Action through In Silico Approaches

In silico methods can play a pivotal role in hypothesizing the mechanism of action of a compound when experimental data is limited. By combining information from molecular docking, molecular dynamics, and QSAR studies, a putative mechanism can be pieced together.

For N-benzyl-3-methoxybenzamide, if docking studies suggest a high affinity for a particular enzyme, and MD simulations confirm a stable binding mode that occludes the active site, it could be hypothesized that the compound acts as an inhibitor of that enzyme. Furthermore, if QSAR studies on related compounds reveal that specific electronic or steric features are crucial for activity, this can provide further clues about the binding interactions and the mechanism. For example, studies on N-alkyl nitrobenzamides as antimycobacterial agents suggest that the presence and position of a nitro group are critical for their mechanism of action, which is believed to involve the target DprE1 mdpi.com. Similarly, in silico studies could help determine which functional groups on N-benzyl-3-methoxybenzamide are key to its biological activity.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For N-benzyl-3-methoxybenzamide, understanding its preferred conformations is crucial for docking studies and for interpreting its interaction with a receptor.

Computational methods can be used to explore the conformational space of N-benzyl-3-methoxybenzamide by systematically rotating its rotatable bonds. The energy of each conformation is then calculated using molecular mechanics force fields. The resulting low-energy conformations, or conformers, represent the most probable shapes of the molecule in solution.

Energy minimization is a process that refines the geometry of a molecule to find its nearest local energy minimum. This is a standard step in preparing a ligand for docking simulations to ensure that the starting structure is in a stable, low-energy state. A study on a related compound, N-benzyl, N-n-propyl (2-methyl-3-nitrophenyl)acetamide, utilized NMR and computer modeling to study its conformational isomers in solution iaea.org. Such studies can provide valuable insights into the conformational preferences of N-benzyl-3-methoxybenzamide.

Lead Optimization and Drug Discovery Approaches for N Benzyl 3 Methoxybenzamide Analogues

Rational Design Strategies for Improved Potency and Selectivity

Rational drug design leverages the understanding of a biological target's structure and the compound's mechanism of action to make purposeful modifications. The goal is to enhance desired properties like potency (the amount of drug needed to produce an effect) and selectivity (the drug's preference for its intended target over others).

One key strategy involves introducing conformational constraints to the molecule. For a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, which showed high affinity for the dopamine (B1211576) D₃ receptor but lacked selectivity, researchers replaced the flexible butyl linker with a more rigid cyclohexyl linker. nih.gov This modification was designed to lock the molecule into a more optimal conformation for binding to the D₃ receptor. The resulting trans-isomers were found to be more potent at the D₃ receptor than their cis-counterparts, demonstrating how restricting molecular flexibility can be a successful rational design approach. nih.gov

Another powerful strategy is the targeted substitution of chemical groups to optimize interactions with the target protein. In the development of benzamide-based Sigma-1 Receptor (S1R) agonists, various substitutions were made to the core structure. nih.gov For instance, adding a chloro substituent at the meta position of the benzamide (B126) ring resulted in the highest S1R affinity (Kᵢ = 0.6 nM) and excellent selectivity. nih.gov Conversely, introducing a bulkier bromo atom at the same position drastically reduced affinity, highlighting the sensitivity of the binding pocket to the size and nature of the substituent. nih.gov

Furthermore, molecular modeling and docking studies can reveal unfavorable interactions that can be corrected through chemical modification. In a study on 3-(benzylsulfonamido)benzamide, a close analogue, modeling suggested that the sulfonamide group was not ideal for binding to the target enzyme, SIRT2. nih.gov This led to a rational decision to replace the sulfonamide with a thioether group. The resulting thioether analogues proved to be two- to three-fold more potent as SIRT2 inhibitors, validating the computer-aided design strategy. nih.govresearchgate.net

| Compound | Substitution | S1R Affinity Kᵢ (nM) | Selectivity (S2R/S1R) |

| Lead Compound 1 | Unsubstituted | 3.2 | 190 |

| Compound 2 | meta-Chloro | 0.6 | 317 |

| Compound 3 | para-Chloro | 1.7 | 241 |

| Compound 4 | meta-Bromo | > 200 | Not Determined |

| Compound 5 | Dichloro-substituted | 2.3 | 52 |

| Compound 6 | Cyano-substituted | 5.6 | 331 |

| Data sourced from competitive binding assays for Sigma-1 (S1R) and Sigma-2 (S2R) receptors. nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are innovative techniques used to modify a lead compound's core structure (scaffold) or its functional groups to improve properties while retaining biological activity. researchgate.netnih.govnih.gov Bioisosterism involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of enhancing potency, improving pharmacokinetics, or avoiding patent issues. nih.govu-strasbg.frresearchgate.net Scaffold hopping is a more dramatic change, replacing the central framework of a molecule with a different one that maintains the essential 3D arrangement of key binding groups. nih.govresearchgate.net

A clear example of bioisosteric replacement can be seen in the optimization of SIRT2 inhibitors based on a benzamide scaffold. nih.govresearchgate.net As guided by molecular modeling, the sulfonamide linker in 3-(benzylsulfonamido)benzamide was identified as a candidate for replacement. nih.gov Researchers synthesized new analogues where this group was replaced with bioisosteres such as thioether, sulfoxide, or sulfone groups. nih.govresearchgate.net This strategic replacement led to the discovery that the thioether analogues were the most potent inhibitors, demonstrating a successful application of bioisosteric replacement to enhance a compound's biological activity. nih.gov

These methods are crucial for navigating away from chemical structures with known liabilities, such as poor metabolic stability or toxicity, and for discovering novel chemical entities with improved therapeutic profiles. nih.gov

Optimization of Binding Affinity and Receptor Selectivity

A primary goal of lead optimization is to fine-tune a compound's interaction with its target, maximizing binding affinity for that target while minimizing it for others. This dual focus enhances the drug's efficacy and reduces the risk of side effects.

In the development of dopamine D₃ receptor ligands from the N-benzyl-3-methoxybenzamide series, optimization efforts were highly successful. The initial series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides had high affinity but poor selectivity over D₄, D₂, 5-HT₁ₐ, and α₁-receptors. nih.gov By replacing the flexible butyl chain with a constrained cyclohexyl linker and exploring different aromatic substitutions, researchers were able to dramatically improve both affinity and selectivity. nih.gov The standout compound, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide (trans-7), exhibited a remarkable D₃-receptor affinity with a Kᵢ value of 0.18 nM and over 200-fold selectivity against the other tested receptors. nih.gov

Similarly, for the benzamide-based Sigma-1 Receptor (S1R) ligands, subtle changes to the chemical structure led to significant differences in binding affinity and selectivity over the related Sigma-2 Receptor (S2R). nih.gov While a meta-chloro substitution provided the highest affinity (Kᵢ = 0.6 nM), a para-chloro substitution yielded a slightly lower affinity (Kᵢ = 1.7 nM) but still maintained high selectivity. nih.gov A cyano-substituted analogue had good affinity (Kᵢ = 5.6 nM) and selectivity comparable to the meta-chloro compound. nih.gov These findings illustrate how systematic exploration of substitutions allows for the precise optimization of receptor binding profiles.

| Compound | Target Receptor | Binding Affinity Kᵢ (nM) | Selectivity over other receptors |

| trans-7 | Dopamine D₃ | 0.18 | >200-fold over D₄, D₂, 5-HT₁ₐ, and α₁-receptors |

| Data represents the binding profile of the most selective analogue developed. nih.gov |

Development of Multi-Target Directed Ligands

For complex multifactorial diseases, such as Alzheimer's, a therapeutic strategy involving a single drug that can modulate multiple biological targets simultaneously is highly attractive. nih.gov These are known as Multi-Target Directed Ligands (MTDLs). nih.govnih.gov The benzamide scaffold has been explored for this purpose.

In the context of Alzheimer's disease, researchers have targeted both acetylcholinesterase (AChE), an enzyme that breaks down a key neurotransmitter, and the BACE1 enzyme, which is involved in the formation of amyloid plaques. nih.gov A novel derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), was synthesized and identified as a potent dual inhibitor of both targets. nih.gov This compound showed an IC₅₀ value of 0.056 µM against AChE, which is comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.046 µM). nih.gov The same compound was also the most active against the BACE1 enzyme in its series, with an IC₅₀ value of 9.01 µM. nih.gov This dual activity makes it a promising MTDL, representing a significant step in developing multifaceted treatments for neurodegenerative disorders from a single chemical entity.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.046 µM |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 Enzyme | 9.01 µM |

| Quercetin (Reference) | BACE1 Enzyme | 4.89 µM |

| Data from in vitro enzyme inhibition assays. nih.gov |

Hit-to-Lead and Lead-to-Candidate Progression

The drug discovery pipeline involves several key stages, with the hit-to-lead (H2L) and lead-to-candidate (L2C) phases being critical for refining promising compounds. oncodesign-services.com The H2L process takes initial "hits"—compounds that show desired biological activity in initial screens—and subjects them to rigorous evaluation and initial optimization. oncodesign-services.comddcpharmaceutical.com The primary goal is to establish a solid structure-activity relationship (SAR) and improve potency, selectivity, and early drug-like properties to generate a "lead" series. ddcpharmaceutical.comresearchgate.net

The optimization efforts described in the preceding sections are characteristic of the H2L and subsequent lead optimization phases. For instance, the progression from the initial N-benzyl-3-methoxybenzamide analogues with poor dopamine receptor selectivity to the highly potent and selective compound trans-7 is a classic example of successful lead optimization. nih.gov This process involves iterative cycles of designing, making, testing, and analyzing (DMTA) new analogues to systematically improve the compound's profile. oncodesign-services.com

During this progression, compounds are evaluated for a range of properties beyond just target affinity. These include metabolic stability, solubility, and other pharmacokinetic characteristics. ddcpharmaceutical.comresearchgate.net The ultimate aim of the lead-to-candidate phase is to identify a single compound with a balanced profile of efficacy, safety, and drug-like properties that merits advancement into formal preclinical and, eventually, clinical development. oncodesign-services.com

Advanced Research Applications and Future Directions for N Benzyl 3 Methoxybenzamide

Chemical Probe Development based on N-benzyl-3-methoxybenzamide Scaffold

The development of chemical probes is crucial for understanding complex biological systems. The N-benzyl-3-methoxybenzamide scaffold serves as a valuable starting point for designing such probes due to its favorable properties for molecular recognition.

Researchers have successfully designed and synthesized photoreactive benzamide (B126) probes for class I histone deacetylase (HDAC) isoforms. nih.gov These probes incorporate a benzamide scaffold, a photoreactive group like benzophenone (B1666685), and a handle for attaching a reporter tag, enabling photoaffinity labeling to profile HDACs in their native environments. nih.gov The design of these probes is often influenced by the positioning of aryl and alkyl azido (B1232118) groups, which are necessary for photocrosslinking and the attachment of tags like biotin. nih.gov Studies have shown that benzamide-based probes can be potent and selective for specific enzyme isoforms, such as HDAC1 and HDAC2, and can demonstrate time-dependent inhibition. nih.gov

Another advanced application is the development of benzamide-type binders for the Cereblon (CRBN) E3 ligase, which are used to create proteolysis-targeting chimeras (PROTACs). acs.org These efforts have led to conformationally locked benzamide derivatives that exhibit enhanced chemical stability and a favorable selectivity profile for recruiting specific proteins for degradation. acs.org

Table 1: Examples of Benzamide-Based Chemical Probes

| Probe Type | Target | Application | Key Features |

|---|---|---|---|

| Photoreactive Probe | Histone Deacetylase 2 (HDAC2) | Profiling HDACs in native proteomes | Contains benzamide scaffold, benzophenone group, and alkyne handle for reporter tag attachment. nih.gov |

Potential in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. The benzamide scaffold is being explored for its potential role in these sophisticated systems. The core concept involves using nanocarriers that can deliver drugs to tumor sites through mechanisms like the enhanced permeability and retention (EPR) effect (passive targeting) or by attaching specific ligands to the nanoparticle surface that bind to receptors on target cells (active targeting). nih.gov

Molecules like N-benzyl-3-methoxybenzamide can be conjugated to or encapsulated within various nanocarriers. Active targeting strategies involve modifying the surface of these carriers with molecules such as antibodies or peptides. nih.govnih.gov Antibodies on the nanoparticle surface can specifically recognize and bind to antigens overexpressed on tumor cells. nih.gov Similarly, peptides, which are short chains of amino acids, can act as targeting molecules, valued for their efficient production and stability in physiological environments. nih.gov The versatility of the benzamide structure allows for chemical modification to facilitate its attachment to these delivery vehicles, thereby creating a system that can selectively deliver a therapeutic payload.

Applications in Material Science (e.g., Polymers, Coatings)

The intrinsic properties of the benzamide linkage—rigidity, thermal stability, and the capacity for hydrogen bonding—make it an attractive component for high-performance materials. Research into polyamides, polymers containing repeating amide bonds, demonstrates the potential of the benzamide structure in material science.

Poly(p-benzamide) is a well-studied polymer that can be formed into high-tenacity fibers with a very high initial modulus, making them suitable for reinforcing plastics and creating strong composite materials. google.com Dopes of this polymer can also be used as liquid coating compositions for a variety of substrates, including glass, metals, and other polymeric materials. google.com The resulting films are often tough, clear, and flexible. google.com

Modern polymer chemistry is focused on creating well-defined and amorphous polyamides suitable for applications like powder coatings. tue.nl By carefully selecting monomers and controlling the polymerization process, researchers can produce amorphous polyamides with high glass transition temperatures (Tg) that can be effectively cured to form durable coatings with excellent solvent resistance. tue.nl The synthesis of well-defined copolybenzamides with controlled molecular weights and narrow distributions further expands the potential to create new materials with tailored properties. mdpi.com

Novel Therapeutic Area Explorations

The benzamide scaffold is a privileged structure in medicinal chemistry, and researchers are continuously exploring its application in new therapeutic areas. By modifying the core N-benzyl-3-methoxybenzamide structure, scientists are developing inhibitors for a wide range of biological targets.

Neurodegenerative Diseases: A series of N-benzyl benzamide derivatives have been identified as selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), a key target in advanced Alzheimer's disease. acs.orgnih.gov These compounds have shown neuroprotective effects and the ability to improve cognitive function in preclinical models. acs.orgnih.gov

Oncology: In cancer immunotherapy, novel benzamide derivatives have been designed as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov One potent compound demonstrated the ability to activate the antitumor immunity of T cells. nih.gov Other research has focused on benzamide derivatives as selective inhibitors of the CYP1B1 enzyme, which is expressed in cancerous tissues and is implicated in cancers caused by hormonal imbalances. vensel.org

Prion Diseases: Benzamide derivatives have been identified as attractive lead compounds for developing therapeutic agents against prion diseases. nih.gov These compounds have been shown to inhibit the accumulation of the scrapie isoform of the prion protein (PrPSc) in infected cells. nih.gov

Neuropathic Pain and Neurological Disorders: The sigma-1 receptor (S1R) is a target for conditions like neuropathic pain. Researchers have designed and synthesized novel benzamide-based S1R agonists with high affinity and selectivity. mdpi.com

Emerging Synthetic Methodologies for Benzamide Scaffolds

The efficient synthesis of benzamide derivatives is critical for their exploration in various scientific fields. Research continues to yield new and improved methods for forming the crucial amide bond.

Conventional methods often involve the reaction of a benzoic acid derivative with an amine. For instance, N-benzamide derivatives can be synthesized by starting with para-hydroxy benzoic acid, which is reacted with thionyl chloride before being coupled with a substituted amine. nanobioletters.com A new series of benzamide derivatives have been synthesized starting from 2,3-dimethoxybenzoic acid and various amine derivatives, with the resulting structures confirmed by spectroscopic methods. researchgate.net

More advanced and varied synthetic strategies are also being developed. One approach involves the synthesis of benzoylthioureido benzenesulfonamide (B165840) derivatives, showcasing multi-component reaction pathways. tandfonline.com The synthesis of 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives for antiprion activity demonstrates the assembly of more complex benzamide structures. nih.gov These emerging methodologies focus on improving yields, simplifying purification, and allowing for the creation of diverse libraries of benzamide compounds for screening.

Advanced Computational Methodologies in Drug Design

Computational, or in silico, techniques are indispensable tools for accelerating the design and development of novel benzamide-based compounds. These methods provide insights into molecular interactions and predict biological activity, guiding synthetic efforts.